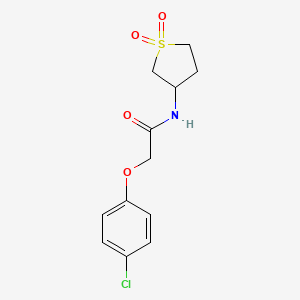
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole (NBD-Mor) is a fluorescent probe that has gained significant attention in scientific research. It is widely used in biochemical and physiological studies due to its unique properties and applications.
Mécanisme D'action
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole works by binding to specific targets and emitting fluorescence upon excitation. The mechanism of action is based on the principle of fluorescence resonance energy transfer (FRET). When 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole binds to a target, the energy from the excitation source is transferred to the probe, resulting in fluorescence emission. The intensity of the fluorescence emission is dependent on the proximity of the target to the probe.
Biochemical and Physiological Effects:
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole has been shown to have minimal effects on biochemical and physiological systems. It does not interfere with cellular processes and has low toxicity. However, the use of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole in vivo is limited due to its poor solubility in aqueous solutions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and is compatible with various experimental techniques. However, the limitations of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole include its poor solubility in aqueous solutions, limited use in vivo, and potential interference with certain targets.
Orientations Futures
Of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole research include improving its solubility in aqueous solutions, developing new applications in vivo, and exploring its potential use in drug discovery.
Méthodes De Synthèse
The synthesis of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole involves the reaction of 4-nitro-2,1,3-benzoxadiazole with morpholine in the presence of a catalyst. The reaction results in the formation of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole, which is a yellow-green crystalline powder. The synthesis method is simple and efficient, and the product can be easily purified.
Applications De Recherche Scientifique
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole has also been used to study cell signaling pathways, lipid metabolism, and drug transport. Its unique fluorescent properties make it an excellent tool for studying biological systems.
Propriétés
IUPAC Name |
5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHYUGBOWBJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)


![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)

![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4930722.png)
![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)

![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)